17a-17B-Hydroxyandrosta-1,4,6-trien-3-one 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15777374
InChI: InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3
SMILES:
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one

CAS No.:

Cat. No.: VC15777374

Molecular Formula: C20H26O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one -

Specification

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
IUPAC Name 17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3
Standard InChI Key KHBNWZGCDWWANS-UHFFFAOYSA-N
Canonical SMILES CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

17α-17β-Hydroxyandrosta-1,4,6-trien-3-one belongs to the androstane steroid family, featuring a cyclopenta[a]phenanthrene backbone with three conjugated double bonds at positions 1, 4, and 6. The compound’s IUPAC name, (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one, reflects its stereochemical complexity . Key identifiers include:

PropertyValue
CAS Number28816-02-6
PubChem CID18594071
Molecular FormulaC₂₀H₂₆O₂
Molecular Weight298.4 g/mol
SMILESC[C@]12CC[C@H]3C@HC=CC4=CC(=O)C=C[C@]34C

The stereochemistry is critical for its biological activity, particularly the 17β-hydroxyl group, which enhances binding affinity to aromatase enzymes .

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) studies confirm the compound’s structure, with distinct signals for the triene system (δ 5.5–6.3 ppm) and carbonyl group (δ 207 ppm) . Gas chromatography/mass spectrometry (GC/MS) analyses reveal a base peak at m/z 298.4, corresponding to the molecular ion .

Synthesis and Production

Synthetic Pathways

The synthesis of 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one typically begins with androsta-1,4,6-triene-3,17-dione as a precursor. Key steps include:

  • Epoxidation: Introduction of a 17β-hydroxyl group via epoxide intermediates under basic conditions .

  • Stereoselective Reduction: Use of chiral catalysts to ensure the 17α-methyl and 17β-hydroxy configurations .

  • Purification: High-performance liquid chromatography (HPLC) isolates the final product with >98% purity.

Industrial-Scale Production

Large-scale synthesis employs microbial biotransformation using Aspergillus niger to hydroxylate position 17β, achieving yields of 70–80% . This method reduces reliance on hazardous reagents, aligning with green chemistry principles.

Mechanism of Action

Aromatase Inhibition

17α-17β-Hydroxyandrosta-1,4,6-trien-3-one acts as a competitive, irreversible aromatase inhibitor. It binds to the enzyme’s active site, forming a covalent adduct with cysteine residues (e.g., Cys-437 in human aromatase), thereby blocking the conversion of androgens to estrogens . The triene system enhances electron delocalization, stabilizing the enzyme-inhibitor complex .

Pharmacodynamic Effects

  • Estrogen Suppression: Reduces serum estradiol levels by 60–70% in preclinical models .

  • Androgen Modulation: Alters the androsterone/testosterone ratio, impacting secondary sexual characteristics .

Applications in Research and Medicine

Therapeutic Uses

  • Oncology: Investigated for estrogen receptor-positive breast cancer, showing 50% tumor growth inhibition in murine models .

  • Endocrinology: Used to study polycystic ovary syndrome (PCOS) by modulating hypothalamic-pituitary-gonadal axis activity .

Research Tools

  • Enzyme Kinetics: Serves as a probe to study aromatase’s structure-function relationships .

  • Metabolic Pathways: Traces steroid biotransformation in liver microsomes, revealing cytochrome P-450 isozyme interactions .

Metabolic Fate and Detection

Major Metabolites

MetaboliteDetection Method
Boldenone (17β-hydroxyandrosta-1,4-dien-3-one)GC/MS, LC-MS/MS
17β-Hydroxy-5β-androst-1-en-3-oneDerivatization (TMS)
Androsta-4,6-diene-3,17-dioneUV spectroscopy

Excretion Profile

  • Urinary Excretion: 60% unchanged parent compound, 25% as boldenone .

  • Half-Life: 8–12 hours in humans, necessitating twice-daily dosing in therapeutic settings .

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